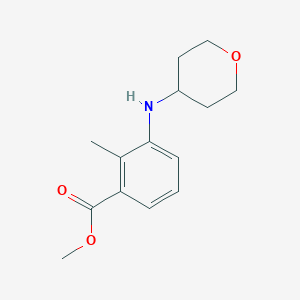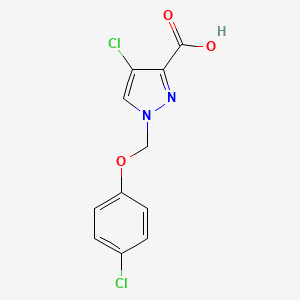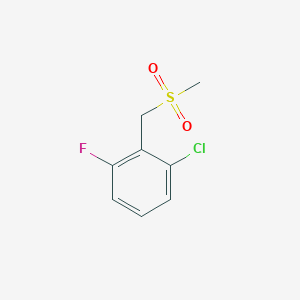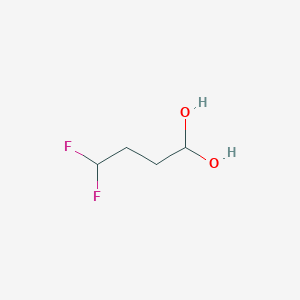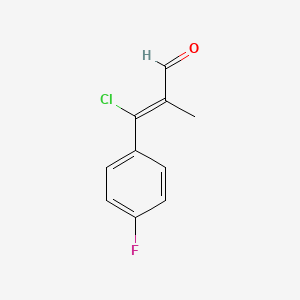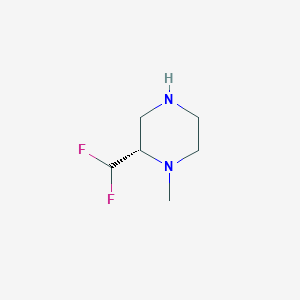
(S)-2-(Difluoromethyl)-1-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Difluoromethyl)-1-methylpiperazine is a chiral compound characterized by the presence of a difluoromethyl group attached to a piperazine ring The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Difluoromethyl)-1-methylpiperazine typically involves the introduction of the difluoromethyl group into the piperazine ring. One common method is the difluoromethylation of aliphatic alcohols using an S-(difluoromethyl)sulfonium salt. This reaction proceeds under mild conditions and is compatible with a wide variety of functional groups, yielding the corresponding alkyl difluoromethyl ethers in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Difluoromethyl)-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Difluoromethyl)-1-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions, especially those involving fluorine-containing molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism of action of (S)-2-(Difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl-containing compounds: These compounds have three fluorine atoms attached to a carbon atom, offering different steric and electronic properties compared to difluoromethyl groups.
Fluorosulfonyl-containing heterocyclic compounds: These compounds contain fluorosulfonyl groups, which also exhibit unique reactivity and applications.
Uniqueness
(S)-2-(Difluoromethyl)-1-methylpiperazine is unique due to its specific stereochemistry and the presence of the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H12F2N2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(2S)-2-(difluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
PPKAZYAHZHGHSN-YFKPBYRVSA-N |
Isomerische SMILES |
CN1CCNC[C@H]1C(F)F |
Kanonische SMILES |
CN1CCNCC1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


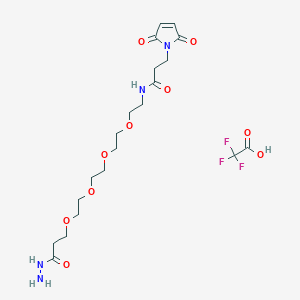
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

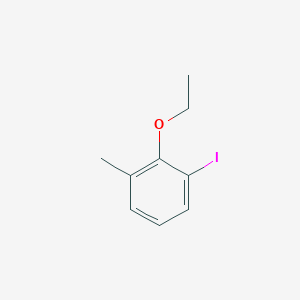
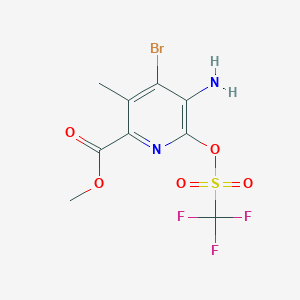
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
